molecular formula C10H16O2 B12568755 Ethyl 6-methylhepta-2,5-dienoate CAS No. 194935-08-5

Ethyl 6-methylhepta-2,5-dienoate

Cat. No.: B12568755
CAS No.: 194935-08-5
M. Wt: 168.23 g/mol
InChI Key: ZCDDZUPLQOCCSP-UHFFFAOYSA-N
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Description

Ethyl 6-methylhepta-2,5-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derivative of heptadienoic acid and is characterized by its conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methylhepta-2,5-dienoate can be synthesized through the Horner-Emmons reaction, which involves the reaction of an aldehyde with a phosphonate ester. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) and is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of heptadienoic acid derivatives followed by esterification. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step, while sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) can be used for esterification .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylhepta-2,5-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at 0°C to room temperature.

    Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Substituted esters and alcohols.

Mechanism of Action

The mechanism of action of ethyl 6-methylhepta-2,5-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which can lead to the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Ethyl 6-methylhepta-2,5-dienoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

194935-08-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 6-methylhepta-2,5-dienoate

InChI

InChI=1S/C10H16O2/c1-4-12-10(11)8-6-5-7-9(2)3/h6-8H,4-5H2,1-3H3

InChI Key

ZCDDZUPLQOCCSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC=C(C)C

Origin of Product

United States

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